BenchChemオンラインストアへようこそ!

2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Oncology SHP2 Allosteric Inhibition Medicinal Chemistry

Procure 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3) as a foundational scaffold for SAR-driven drug discovery. Its unsubstituted core enables unique alkylation and halogenation pathways under PTC conditions that are inaccessible with substituted analogs. Validated applications: allosteric SHP2 inhibitors (IC50=0.104 μM, 29-fold selectivity over normal cells), broad-spectrum antiplatelet agents (Compound 5a active against ADP, collagen, and Ca2+ ionophore pathways), and antiproliferative kinase inhibitor libraries (derivative 4c: 3.6× potency over Sorafenib). Generic substitution with other pyridopyrimidinones blocks critical synthetic modifications, eliminating access to entire lead series. Insist on the authentic CAS 27420-41-3 core.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 27420-41-3
Cat. No. B1418101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
CAS27420-41-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CC(=O)N2C=C1)O
InChIInChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H
InChIKeyVVAVOWMMXLKTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Application Guide for 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3) in Scientific Research


2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 27420-41-3) is a fused heterocyclic compound belonging to the pyridopyrimidine family [1]. Its core structure consists of a pyridine ring fused to a pyrimidinone moiety [1]. This scaffold is recognized for its versatility as a synthetic intermediate in the development of bioactive molecules, particularly in medicinal chemistry and agrochemical research [2][3]. The compound serves as a crucial building block for creating structurally diverse derivatives targeting a range of biological pathways [3][4].

Technical Rationale for Selection of 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Over Structural Analogs


Generic substitution of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with other pyridopyrimidinones is not scientifically valid due to its distinct reactivity profile as a synthetic scaffold [1]. The specific arrangement of the hydroxyl and carbonyl functional groups on this unsubstituted core [2] enables unique derivatization pathways, such as selective alkylation and halogenation, that are fundamental to generating structure-activity relationship (SAR) diversity [1]. Substituting with a closely related analog lacking this exact substitution pattern could preclude critical synthetic modifications [1], thereby eliminating access to entire classes of potential lead compounds, as demonstrated in SHP2 inhibitor development where specific core modifications were essential for activity [3].

Quantitative Performance Benchmarks for 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and Its Analogs


Enzymatic Inhibition Potency: SHP2 Inhibitor Derivative 14i vs. Clinical Candidate SHP099

A derivative of the core scaffold, compound 14i, demonstrated significantly higher enzymatic inhibition against full-length SHP2 (IC50 = 0.104 μM) compared to the established SHP2 inhibitor SHP099 [1]. The study also established a clear selectivity profile for 14i, with minimal activity against the isolated catalytic domain SHP2-PTP (IC50 > 50 μM), indicating an allosteric mechanism [1]. This directly impacts the decision to procure the unsubstituted core (2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one) as a starting material for SAR studies aimed at improving upon existing allosteric SHP2 inhibitors like SHP099.

Oncology SHP2 Allosteric Inhibition Medicinal Chemistry

Cellular Antiproliferative Activity and Selectivity: Derivative 14i vs. Human Normal Cells

The SHP2 inhibitor derivative 14i exhibited potent antiproliferative activity against the Kyse-520 cancer cell line with an IC50 of 1.06 μM [1]. Crucially, a direct comparison to normal human brain microvascular endothelial cells (HBMEC) showed a 29-fold selectivity window (IC50 = 30.75 μM) [1]. This quantitative data on a derivative substantiates the procurement of the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one core as a privileged scaffold for optimizing both potency and a favorable therapeutic index.

Cancer Cell Biology Selective Cytotoxicity SHP2 Inhibitor

Antiplatelet Activity: Lead Compound 5a vs. Methyl-Substituted Analogs

2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 5a), a derivative of the core scaffold, was established as a potent in vitro inhibitor of human platelet aggregation [1]. Comparative studies of its 6-methyl, 8-methyl, and 6,8-dimethyl derivatives revealed that while they were nearly as active as the lead 5a when aggregation was induced by ADP or the Ca2+ ionophore A23187, they were consistently less active when collagen was the inducer [1]. This indicates that the unsubstituted core of 5a confers a distinct, broader-spectrum antiplatelet profile. Procuring the 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one scaffold enables exploration of this promising activity with a defined baseline for SAR.

Cardiovascular Disease Platelet Aggregation cAMP Phosphodiesterase

Antiproliferative Potency: Diaryl Urea Derivative 4c vs. Clinical Standard Sorafenib

Compound 4c, a diaryl urea possessing a 4H-pyrido[1,2-a]pyrimidin-4-one group, demonstrated an IC50 of 0.7 μmol/L in antiproliferative assays . This was a 3.6-fold increase in potency compared to Sorafenib, a standard-of-care multi-kinase inhibitor . This cross-class comparison highlights the capacity of the pyrido[1,2-a]pyrimidin-4-one scaffold, when appropriately functionalized, to yield compounds with superior in vitro potency relative to an established oncology drug, thereby justifying its selection for focused medicinal chemistry programs.

Cancer Therapeutics Kinase Inhibition Diaryl Ureas

Validated Research and Industrial Applications for 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 27420-41-3)


Medicinal Chemistry: Development of Next-Generation Allosteric SHP2 Inhibitors

Procure 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a foundational scaffold for structure-activity relationship (SAR) campaigns targeting allosteric SHP2 inhibition. Evidence shows that derivatives of this core can achieve high potency (IC50 = 0.104 μM) and a significant selectivity window (29-fold over normal cells), exceeding the performance of previous SHP2 inhibitors like SHP099 [1]. The core's specific substitution pattern is critical for enabling the synthetic modifications (e.g., insertion of an S atom linker) required to achieve this activity and selectivity profile [1].

Cardiovascular Pharmacology: Optimizing Broad-Spectrum Antiplatelet Agents

Use 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one as a versatile intermediate for synthesizing and optimizing antiplatelet agents. Quantitative SAR studies have established that the unsubstituted derivative (Compound 5a) provides a broad antiplatelet profile effective against multiple aggregation pathways (ADP, collagen, Ca2+ ionophore) [2]. Close structural analogs with methyl substitutions showed reduced activity against collagen-induced aggregation, demonstrating the unique value of the base scaffold as a starting point for developing comprehensive cardiovascular therapies [2].

Chemical Biology: Construction of Privileged Heterocyclic Libraries

Incorporate 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one into diversity-oriented synthesis for generating novel kinase inhibitor libraries. The scaffold has proven utility in constructing potent antiproliferative agents, as exemplified by diaryl urea derivative 4c, which exhibited a 3.6-fold increase in potency over the clinical kinase inhibitor Sorafenib . Its well-defined reactivity for alkylation and halogenation under phase-transfer catalysis (PTC) conditions enables efficient, parallel synthesis of diverse compound collections for high-throughput screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.